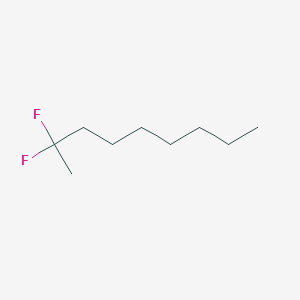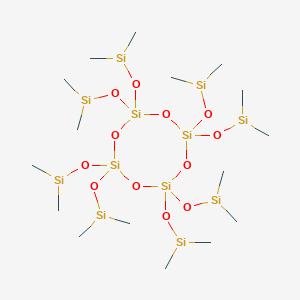![molecular formula C21H22N6O4 B15163545 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an isoxazole ring, acetic acid moiety, and multiple aminoiminomethyl and phenyl groups. Its molecular formula is C21H22N6O4, and it has a molecular weight of 422.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester typically involves multi-step organic reactions The process begins with the formation of the isoxazole ring through cyclization reactionsCommon reagents used in these reactions include hydrazine derivatives, phenyl isocyanates, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process is typically carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop, with cleanroom classifications ranging from Class 100 to Class 100,000. The production scale can vary from kilograms to metric tons, depending on the demand and application.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]amino]carbonyl]-4,5-dihydro-, methyl ester
- 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]amino]carbonyl]-4,5-dihydro-, methyl ester, 2,2,2-trifluoroacetate
Uniqueness
The uniqueness of 5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester lies in its specific structural features, such as the presence of multiple aminoiminomethyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N6O4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[(4-methanehydrazonoylphenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C21H22N6O4/c1-30-19(28)11-21(20(29)26-17-7-5-14(6-8-17)12-24-22)10-18(27-31-21)16-4-2-3-15(9-16)13-25-23/h2-9,12-13H,10-11,22-23H2,1H3,(H,26,29) |
InChI Key |
CSHSYLVXXXYULC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CC(=NO1)C2=CC=CC(=C2)C=NN)C(=O)NC3=CC=C(C=C3)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
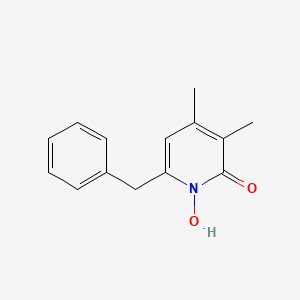
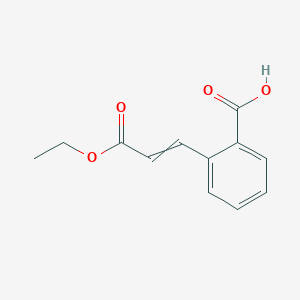
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
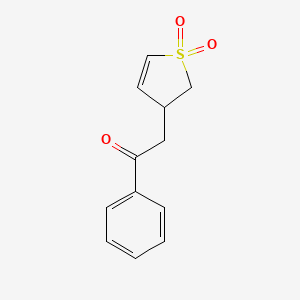
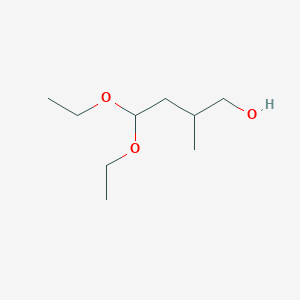

![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
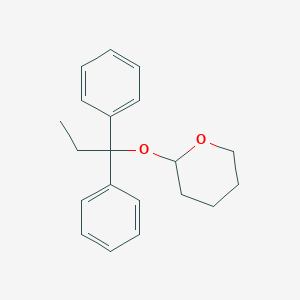
phenylsilane](/img/structure/B15163526.png)
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
